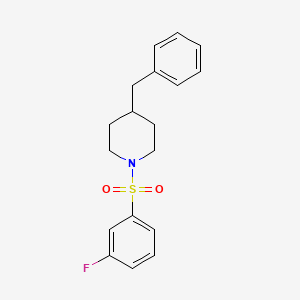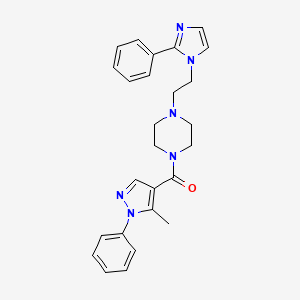
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a pyrazole ring and an imidazole ring. The pyrazole ring is a five-membered ring with two nitrogen atoms and the imidazole ring is also a five-membered ring but with three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, (E)-1-(5-Methyl-1-phenylpyrazol-4-yl)-3-(N,N-dimethylamino)-2-propen-1-one reacts with hydrazine, hydroxylamine, guanidine and aminopyrazole derivatives to afford the corresponding 3,4p-bipyrazole, pyrazolylisoxazole, pyrazolylpyrimidine and pyrazolo[1,5-a]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrazole and imidazole rings are likely to contribute to the rigidity of the molecule, while the piperazine ring could introduce some flexibility .Chemical Reactions Analysis
The compound, due to the presence of reactive sites in the pyrazole and imidazole rings, could undergo a variety of chemical reactions. For instance, it could react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
(5-methyl-1-phenyl-1H-pyrazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone and its derivatives have shown significant potential in antibacterial and antifungal applications. Research has highlighted the synthesis of various derivatives and their efficacy against a range of bacterial and fungal species. These compounds demonstrate good activity, often comparable to standard drugs in the field (Sanjeeva et al., 2022), (Rajkumar et al., 2014), (Kumar et al., 2012).
Synthesis and Structural Analysis
Significant research has been dedicated to the synthesis and structural characterization of these compounds. Studies using methods like X-ray diffraction and NMR spectroscopy have provided detailed insights into their molecular structures, crucial for understanding their biological activity and potential applications (Cao et al., 2010), (Lv et al., 2013).
Potential in Herbicide and Insecticide Development
Some derivatives of this compound have shown favorable herbicidal and insecticidal activities, making them candidates for agricultural applications. This opens up a potential avenue for developing more effective and possibly safer agricultural chemicals (Wang et al., 2015).
Anticancer Properties
Certain derivatives of this chemical structure have been evaluated for their anticancer properties. Studies have synthesized and tested various derivatives, indicating the potential of these compounds in the development of new anticancer agents (Sonar et al., 2020).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that many compounds containingindole and imidazole moieties have a broad range of biological properties . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to various biological activities . For instance, some indole derivatives have shown antiviral, anti-inflammatory, and anticancer activities . Similarly, imidazole derivatives have demonstrated antibacterial, antimycobacterial, and anti-inflammatory effects .
Biochemical Pathways
For example, indole derivatives have been found to affect pathways related to antiviral, anti-inflammatory, and anticancer activities . Imidazole derivatives, on the other hand, have been found to influence pathways related to antibacterial, antimycobacterial, and anti-inflammatory activities .
Pharmacokinetics
It is known that compounds with similar structures, such as indole and imidazole derivatives, are highly soluble in water and other polar solvents . This suggests that they may have good bioavailability.
Result of Action
For example, some indole derivatives have shown inhibitory activity against influenza A . Similarly, some imidazole derivatives have shown good scavenging potential compared to ascorbic acid .
Propiedades
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O/c1-21-24(20-28-32(21)23-10-6-3-7-11-23)26(33)31-18-15-29(16-19-31)14-17-30-13-12-27-25(30)22-8-4-2-5-9-22/h2-13,20H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVMATUSDNXDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(Ethylsulfanyl)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2498284.png)
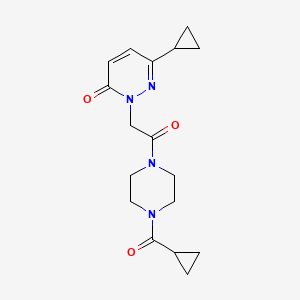
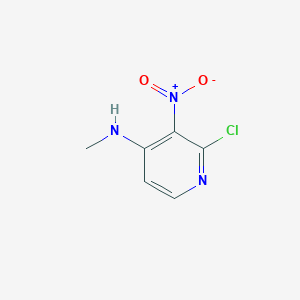
![8-chloro-2-(1-methyl-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2498287.png)
![N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide](/img/structure/B2498288.png)
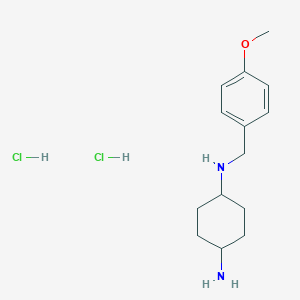
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2498290.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B2498293.png)
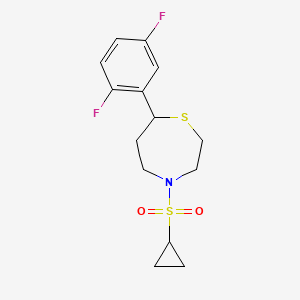
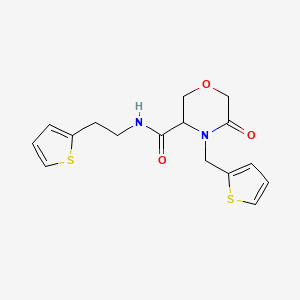

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)
![3-[4-(Methylsulfanyl)phenyl]oxolan-3-amine](/img/structure/B2498305.png)
